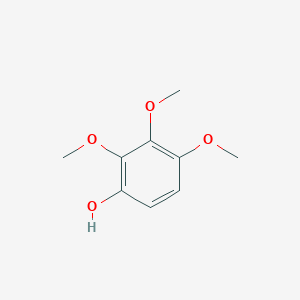

2,3,4-Trimethoxyphenol

Description

Significance of Phenolic Compounds in Chemical and Biological Research

Phenolic compounds are a vast and diverse class of molecules that are integral to both the natural world and synthetic chemistry. numberanalytics.com In nature, they are ubiquitous in plants, where they fulfill critical roles in defense against pathogens and UV radiation, and contribute to the color and flavor of fruits and vegetables. numberanalytics.commdpi.com Their biological significance extends to human health, with many phenolic compounds exhibiting potent antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties. researchgate.netijhmr.comresearchgate.net This has led to extensive research into their potential as therapeutic agents and nutraceuticals. researchgate.netijhmr.com

The chemical reactivity of the phenolic hydroxyl group, coupled with the stability of the aromatic ring, makes these compounds versatile building blocks in organic synthesis. They serve as precursors for a wide array of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. numberanalytics.com The ability to modify the aromatic ring with various substituents allows for the fine-tuning of their physical and chemical properties, leading to a broad spectrum of applications. numberanalytics.com

Overview of Trimethoxyphenol Isomers and their Comparative Research Relevance

Trimethoxyphenols are a subgroup of phenolic compounds that feature three methoxy (B1213986) groups on the phenol (B47542) ring. The specific arrangement of these methoxy groups gives rise to several isomers, each with unique properties and research interests.

| Isomer | Key Research Areas |

| 2,3,4-Trimethoxyphenol | Synthesis of complex organic molecules. cymitquimica.com |

| 3,4,5-Trimethoxyphenol (B152058) | Strong antioxidant properties, intermediate in the synthesis of pharmaceuticals like Thymonin. thegoodscentscompany.com |

| 2,4,5-Trimethoxyphenol (B2369307) | Investigated in the context of fungal metabolism. nih.gov |

| 2,4,6-Trimethoxyphenol (B1293827) | Used in the synthesis of phthalocyanine (B1677752) derivatives for potential applications as acid sensors. researchgate.net |

The comparative relevance of these isomers often stems from their natural occurrence or their utility as synthetic intermediates. For instance, 3,4,5-trimethoxyphenol is a known natural product with significant antioxidant activity, making it a subject of interest in medicinal chemistry. thegoodscentscompany.com In contrast, the research focus on 2,3,4-trimethoxyphenol is more centered on its role as a building block in the synthesis of other complex molecules. cymitquimica.com

Historical Context of Academic Investigations on 2,3,4-Trimethoxyphenol

Historically, academic investigations into trimethoxyphenol isomers have been driven by their potential applications in various fields. Early research often focused on the isolation and characterization of these compounds from natural sources. With the advancement of synthetic organic chemistry, the focus shifted towards developing efficient methods for their synthesis and exploring their utility as precursors for more complex molecules.

While isomers like 3,4,5-trimethoxyphenol have a longer history of investigation due to their pronounced biological activities, dedicated research on 2,3,4-trimethoxyphenol appears to be more recent and specialized. Its application as a synthetic intermediate in the creation of novel compounds continues to be an area of active research.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4-trimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUNIGWWQYXBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345308 | |

| Record name | 2,3,4-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19676-64-3 | |

| Record name | 2,3,4-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,3,4 Trimethoxyphenol and Its Derivatives

De Novo Synthesis Approaches for 2,3,4-Trimethoxyphenol

De novo synthesis, the creation of a compound from basic starting materials, is fundamental to accessing 2,3,4-trimethoxyphenol. Several key methodologies have been established for this purpose.

Baeyer-Villiger Oxidation of Trimethoxybenzaldehydes

A prevalent method for synthesizing 2,3,4-trimethoxyphenol involves the Baeyer-Villiger oxidation of the corresponding 2,3,4-trimethoxybenzaldehyde (B140358). researchgate.netd-nb.info This reaction transforms an aldehyde into a formate (B1220265) ester, which is then hydrolyzed to yield the desired phenol (B47542). whiterose.ac.uk

The Baeyer-Villiger oxidation can be carried out using various oxidizing agents. researchgate.net For instance, m-chloroperbenzoic acid (mCPBA) has been successfully used to convert 2,3,4-trimethoxybenzaldehyde into the formate ester, which upon hydrolysis with potassium hydroxide, yields 2,3,4-trimethoxyphenol. whiterose.ac.uk In one documented procedure, this three-step sequence, starting from the corresponding methyl ether, resulted in an 84% yield. whiterose.ac.uk Another approach utilizes hydrogen peroxide under acidic or basic conditions for the oxidation. researchgate.net The use of monopersuccinic acid (PSA) has also been explored, offering the advantage of being water-soluble. mdma.ch

Table 1: Examples of Baeyer-Villiger Oxidation for Phenol Synthesis

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde | mCPBA, then KOH | 2,3,4-Trimethoxyphenol | 84% (over 3 steps) | whiterose.ac.uk |

| 2,3,4-Trimethoxybenzaldehyde | Hydrogen Peroxide | 2,3,4-Trimethoxyphenol | - | researchgate.net |

| Methoxybenzaldehydes | Monopersuccinic Acid (PSA) | Methoxyphenols | Good | mdma.ch |

Oxidative Conversion of 1,2,3-Trimethoxybenzene (B147658)

Another significant pathway to 2,3,4-trimethoxyphenol is the direct oxidation of 1,2,3-trimethoxybenzene. rsc.orgresearchgate.net This method offers a different synthetic entry point, starting from a readily available benzene (B151609) derivative.

The choice of reaction conditions, particularly the solvent, can dramatically influence the product selectivity. When the oxidation of 1,2,3-trimethoxybenzene is performed in an aqueous solution with Oxone®, 2,3,4-trimethoxyphenol is the primary product. rsc.orgresearchgate.net Specifically, using 0.5 equivalents of Oxone® resulted in a selectivity of up to 77% for 2,3,4-trimethoxyphenol at a 17% conversion rate. rsc.org In contrast, performing the reaction under mechanochemical (solid-state) conditions predominantly yields 2,6-dimethoxybenzoquinone. researchgate.net

The use of a single screw reactive extruder (SSRE) has been explored for the solvent-free oxidation of 1,2,3-trimethoxybenzene with Oxone®. mdpi.com While this method primarily produced the quinone, it highlights the influence of reaction technology on product outcomes. mdpi.com Research has also been conducted on the oxidation of various methoxybenzenes using hydrogen peroxide in formic acid, which generally leads to the formation of p-benzoquinones. oup.com

Table 2: Oxidation of 1,2,3-Trimethoxybenzene

| Oxidant | Reaction Conditions | Major Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Oxone® (0.5 eq) | Aqueous solution | 2,3,4-Trimethoxyphenol | 77% selectivity at 17% conversion | rsc.org |

| Oxone® | Solid-state (mechanochemical) | 2,6-Dimethoxybenzoquinone | Predominant product | researchgate.net |

| Oxone® | Single Screw Reactive Extruder (SSRE), 90°C | Quinone | 5% yield after 1 min | mdpi.com |

Other Established Synthetic Routes

Beyond the primary methods, other synthetic strategies have been documented for the preparation of 2,3,4-trimethoxyphenol and its precursors. For instance, 1,2,3-trimethoxybenzene can be synthesized through the exhaustive methylation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Functionalization and Derivatization Strategies

Once 2,3,4-trimethoxyphenol is synthesized, it serves as a versatile platform for further chemical modifications. Its electron-rich aromatic ring and the reactive hydroxyl group allow for a variety of functionalization reactions. smolecule.com

Electrophilic Aromatic Substitution Reactions

The electron-donating methoxy (B1213986) groups on the aromatic ring of 2,3,4-trimethoxyphenol make it highly susceptible to electrophilic aromatic substitution (EAS) reactions. smolecule.com This reactivity allows for the introduction of various substituents onto the benzene ring.

A significant focus of derivatization has been on the introduction of isoprenoid side chains, such as geranyl and prenyl groups, through electrophilic aromatic substitution. These reactions are often catalyzed by Lewis acids like boron trifluoride etherate (BF₃·Et₂O). semanticscholar.orgscispace.com

The direct geranylation of 2,3,4-trimethoxyphenol with geraniol (B1671447) in the presence of BF₃·Et₂O in dioxane is a common method. semanticscholar.org This reaction typically proceeds via the slow addition of geraniol to a solution of the phenol. semanticscholar.org The prenylation of aryl ethers and phenols can also be achieved using isoprene (B109036) in the presence of a bismuth triflate (Bi(OTf)₃) catalyst. bath.ac.uk

The reaction between geraniol and various trimethoxyphenols can yield a mixture of products, and the outcome is often dependent on the specific isomer and reaction conditions. researchgate.net For example, the coupling of 3,4,5-trimethoxyphenol (B152058) with geraniol has been shown to produce novel mono- and di-geranylated compounds. mdpi.com Similarly, the reaction of 2,3-dimethoxyphenol (B146663) with geraniol can lead to the formation of new geranylated derivatives. mdpi.com

In some cases, these reactions can be accompanied by unexpected rearrangements or demethylations. For instance, the reaction of 2,4,5-trimethoxyphenol (B2369307) with geraniol and BF₃·Et₂O unexpectedly yielded 2,4-dimethoxy-5-((E)-3',7'-dimethylocta-2',6'-dienyl)phenol and 4,5-dimethoxy-2-((E)-3',7'-dimethylocta-2',6'-dienyl)phenol. scispace.com

The resulting geranylated and prenylated phenols are valuable intermediates and have been utilized in the synthesis of more complex molecules, including various natural products and their analogues. vliz.bersc.org

Table 3: Examples of Geranylation and Prenylation Reactions

| Phenol Substrate | Reagent | Catalyst | Product(s) | Reference |

|---|---|---|---|---|

| 2,3,4-Trimethoxyphenol | Geraniol | BF₃·Et₂O | Geranylated derivatives | semanticscholar.org |

| 1,2,3-Trimethoxybenzene | Isoprene | Bi(OTf)₃ | Prenylated product | bath.ac.uk |

| 3,4,5-Trimethoxyphenol | Geraniol | - | Mono- and di-geranylated phenols | mdpi.com |

Acetylation of the Phenolic Hydroxyl Group

Acetylation of the phenolic hydroxyl group in trimethoxyphenols and related structures is a common strategy to protect the hydroxyl group, modify solubility, or alter biological activity. This transformation is typically achieved using standard acetylating agents, which convert the hydroxyl group into an acetate (B1210297) ester.

Detailed research findings indicate that the reaction can be effectively carried out using acetic anhydride (B1165640). In some procedures, a catalyst such as dimethylaminopyridine (DMAP) is employed to enhance the reaction rate. scispace.com For instance, the acetylation of a geranyl-substituted dimethoxyphenol was successfully achieved with acetic anhydride and DMAP, yielding the corresponding phenyl acetate derivative in a 55% yield. scispace.com Another common method involves refluxing the phenol with acetic anhydride. The synthesis of 3,4,5-trimethoxyphenyl acetate from 3,4,5-trimethoxyphenol was accomplished by refluxing the starting material in acetic anhydride, resulting in a 93% yield of white crystals. google.com Pyridine is also frequently used as a solvent and base in these reactions. mdpi.com

These methods highlight straightforward and efficient protocols for the protection or derivatization of the phenolic hydroxyl group, a fundamental step in the multi-step synthesis of more complex molecules.

Table 1: Conditions for Acetylation of Phenolic Hydroxyl Groups in Methoxy-Substituted Phenols

| Starting Material | Reagents | Conditions | Yield | Source(s) |

| Geranyl-2,4-dimethoxyphenol | Acetic anhydride, DMAP | - | 55% | scispace.com |

| 3,4,5-Trimethoxyphenol | Acetic anhydride | Reflux, 4 hours | 93% | google.com |

| Pedalitin | Acetic anhydride, Pyridine | Room temperature, 12 hours | 94.7% | mdpi.com |

Ortho-Metalation and C-H Activation for Regioselective Functionalization

Regioselective functionalization of the aromatic ring of 2,3,4-trimethoxyphenol is crucial for building molecular complexity. Directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation are powerful strategies to achieve this, allowing for the introduction of substituents at specific positions that are often inaccessible through classical electrophilic aromatic substitution.

Directed Ortho-Metalation (DoM): DoM involves the deprotonation of the position ortho to a directing group, followed by quenching with an electrophile. The methoxy groups and the hydroxyl group (or a protected version) on the phenol ring can direct this metalation. A study on 1,2,3,4-tetramethoxybenzene, a close analog of O-methylated 2,3,4-trimethoxyphenol, demonstrated a DoM reaction using n-butyllithium (n-BuLi) as the strong base. nih.gov The lithiated intermediate was then treated with 5-bromo-1-pentene (B141829) as an electrophile to yield the ortho-alkylated product. nih.gov This approach provides a clear pathway for selective functionalization at the C5 position.

C-H Activation: Transition-metal-catalyzed C-H activation offers an alternative, atom-economical method for creating new carbon-carbon or carbon-heteroatom bonds. Palladium catalysis is frequently used for this purpose. For example, Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to functionalize specific positions on the trimethoxyphenyl ring. Research on the C-H activation of other phenols has shown that a palladium on carbon (Pd/C) catalyst in the presence of a weak base like sodium acetate (NaOAc) and a solvent such as formic acid (HCOOH) can effectively catalyze the coupling of phenols with unsaturated partners like ethyl propiolate to form coumarins. rsc.org These methods represent modern, efficient routes for the regioselective derivatization of the 2,3,4-trimethoxyphenol core.

Table 2: Methodologies for Regioselective Functionalization

| Method | Reagents/Catalyst | Key Features | Target Position | Source(s) |

| Directed Ortho-Metalation (DoM) | n-BuLi, Electrophile (e.g., 5-bromo-1-pentene) | Requires a strong base; directed by methoxy/hydroxyl groups. | Ortho to directing group (e.g., C5) | nih.gov |

| C-H Activation (Suzuki-Miyaura) | Pd catalyst, Boronic acids | Catalytic cycle, forms C-C bonds. | Varies based on directing group and catalyst | |

| C-H Activation (Coumarin Synthesis) | Pd/C, NaOAc, HCOOH, Ethyl propiolate | Forms heterocyclic rings via C-H/O-H annulation. | Ortho to hydroxyl group | rsc.org |

Synthesis of Flavan (B184786) and Benzoxazine (B1645224) Derivatives Incorporating Trimethoxyphenol Moieties

The 2,3,4-trimethoxyphenol structure serves as a valuable building block for the synthesis of various heterocyclic compounds, including flavans and benzoxazines, which are known for their diverse biological activities.

Synthesis of Flavan Derivatives: Flavanoids, which contain the flavan skeleton, can be synthesized from trimethoxyphenol precursors. A common route involves the initial Friedel-Crafts acylation of a trimethoxyphenol to produce a hydroxyacetophenone intermediate. For example, 3,4,5-trimethoxyphenol can be acylated to form 6-hydroxy-2,3,4-trimethoxyacetophenone. mdpi.com This intermediate then undergoes an Aldol condensation with an appropriate benzaldehyde (B42025) (e.g., vanillin) to form a chalcone (B49325). mdpi.comresearchgate.net The final step is an oxidative cyclization of the chalcone, often using iodine in dimethyl sulfoxide (B87167) (DMSO), to yield the flavone (B191248) ring system. mdpi.comresearchgate.net This multi-step process allows for the incorporation of the trimethoxyphenyl moiety into the A-ring of the flavonoid structure.

Synthesis of Benzoxazine Derivatives: Benzoxazines are another class of heterocyclic compounds that can be synthesized from substituted phenols. The synthesis of a benzoxazine incorporating a trimethoxy-substituted ring has been reported starting from 2-amino-3,4,5-trimethoxyphenol. phytojournal.comresearchgate.net In this procedure, the aminophenol is reacted with oxalyl chloride in ethanol. phytojournal.comgrafiati.com The addition of a base, such as piperidine, facilitates the reaction, which proceeds via reflux to yield the target 5,6,7-trimethoxy{1,4}benzoxazine-2,3-dione. phytojournal.com This reaction demonstrates the utility of functionalized trimethoxyphenols in constructing complex heterocyclic systems.

Table 3: Synthesis of Flavan Derivatives via Chalcone Intermediate

| Step | Reaction | Reagents | Intermediate/Product | Source(s) |

| 1 | Friedel-Crafts Acylation | Trimethoxyphenol, Acetic Acid, BF₃·Et₂O | Hydroxytrimethoxyacetophenone | mdpi.com |

| 2 | Aldol Condensation | Hydroxyacetophenone, Benzaldehyde, KOH | 2'-Hydroxychalcone | mdpi.comresearchgate.net |

| 3 | Oxidative Cyclization | 2'-Hydroxychalcone, I₂, DMSO | Flavone | mdpi.comresearchgate.net |

Mechanistic Investigations of Biological Activities

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of 2,3,4-trimethoxyphenol is attributed to its ability to scavenge free radicals. This activity is a key area of research, with studies focusing on the underlying chemical mechanisms that confer its protective effects against oxidative stress.

The antioxidant activity of phenolic compounds is closely related to the homolytic bond dissociation enthalpy (BDE) of their phenolic hydroxyl (O-H) group. A lower BDE facilitates the donation of a hydrogen atom to a free radical, thereby neutralizing it. The methoxy (B1213986) substituents on the phenol (B47542) ring play a crucial role in lowering this BDE. acs.orgacs.org

The position and number of methoxy groups influence the BDE. For instance, methoxy groups at the ortho and para positions are particularly effective at stabilizing the resulting phenoxyl radical through resonance and electron-donating effects. acs.orgacs.org This stabilization of the radical makes the parent phenol a better antioxidant. Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the BDE of phenolic O-H bonds and to correlate these values with experimentally observed antioxidant activity. nih.gov The electron-donating nature of the methoxy groups in 2,3,4-trimethoxyphenol enhances the stabilization of the free radical, contributing to its antioxidant capacity.

Studies have determined the BDE of various phenolic compounds, providing insight into their relative antioxidant strengths. researchgate.netlookchem.com The experimental BDE values are often determined by studying the equilibration between different phenols and their corresponding phenoxyl radicals using techniques like EPR spectroscopy. researchgate.netlookchem.com These studies have shown that phenols with multiple electron-donating substituents, such as methoxy groups, generally have weaker O-H bonds compared to phenol itself. researchgate.net

Table 1: Factors Influencing Antioxidant Activity of Phenolic Compounds

| Factor | Description | Impact on Antioxidant Activity |

| O-H Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond homolytically. | A lower BDE generally indicates higher antioxidant activity as the hydrogen atom is more easily donated to a free radical. |

| Radical Stabilization | The ability of the resulting phenoxyl radical to be stabilized, often through resonance or inductive effects from substituents on the aromatic ring. | Greater stabilization of the phenoxyl radical makes the parent phenol a more effective antioxidant. Methoxy groups, particularly at ortho and para positions, contribute to this stabilization. acs.orgacs.org |

| Substituent Effects | The electronic properties (electron-donating or electron-withdrawing) and position of groups attached to the phenol ring. | Electron-donating groups, like methoxy groups, can lower the O-H BDE and stabilize the phenoxyl radical, thus enhancing antioxidant activity. acs.org |

Antimicrobial Efficacy and Underlying Mechanisms

2,3,4-Trimethoxyphenol has demonstrated notable antimicrobial properties, with research highlighting its effectiveness against various fungal and bacterial pathogens.

Research has shown that 2,3,4-trimethoxyphenol and its derivatives exhibit significant antifungal activity. nih.govresearchgate.net Specifically, studies have evaluated its efficacy against Botrytis cinerea, a fungus responsible for gray mold disease in numerous plant species, and Phytophthora cinnamomi, a soil-borne pathogen that causes root rot in a wide range of plants. nih.govmdpi.comresearchgate.netsciprofiles.com

The antifungal activity of these compounds is often structure-dependent. The presence and position of methoxy groups on the phenol ring, as well as the nature of other substituents, can significantly influence their inhibitory effects on mycelial growth. nih.govresearchgate.netmdpi.com For example, the inhibitory effects of a series of geranylated phenols, including derivatives of trimethoxyphenol, against Botrytis cinerea were found to be dependent on the number and nature of functional groups on the phenol ring. nih.govscite.ai Similarly, the activity of geranylated phenol derivatives against Phytophthora cinnamomi is correlated with the substituent groups on the aromatic ring. mdpi.com

In addition to its antifungal properties, 2,3,4-trimethoxyphenol has been investigated for its antibacterial activity. While some studies on related trimethoxyphenol derivatives have not observed significant antibacterial effects, others have reported inhibitory activity against certain bacterial strains. grafiati.com For instance, some Schiff base derivatives of 3,4,5-trimethoxyaniline, a related compound, have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. amazonaws.com The potential for trimethoxyphenyl compounds to act as antibacterial agents is an area of ongoing research.

Anti-inflammatory Properties and Cellular Signaling Pathways

Compounds with a trimethoxyphenyl structure have been investigated for their anti-inflammatory effects. smolecule.com Preliminary studies suggest that these compounds may exert their anti-inflammatory action by modulating cellular signaling pathways involved in the inflammatory response. For example, some trimethoxyphenyl derivatives have been shown to decrease the production of pro-inflammatory cytokines in cell cultures. The specific mechanisms by which 2,3,4-trimethoxyphenol influences these pathways are a subject of ongoing investigation. Research into related compounds suggests that the anti-inflammatory properties may be linked to their antioxidant activity, as oxidative stress is a known contributor to inflammation. ontosight.ai

Anticancer and Antiproliferative Effects

The potential of 2,3,4-trimethoxyphenol and its derivatives as anticancer and antiproliferative agents has been explored in several studies. naturalproducts.netnih.gov The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. semanticscholar.org

The introduction of different substituents onto the trimethoxyphenyl scaffold can significantly impact the anticancer activity. nih.gov For instance, a series of aurone (B1235358) derivatives with a 4,5,6-trimethoxy substitution pattern were designed and synthesized, with their anticancer activity evaluated against human cancer cell lines such as DU145 (prostate), MCF-7 (breast), and H1299 (lung). nih.gov Similarly, urea (B33335) derivatives containing a trimethoxyphenyl moiety have been assessed for their antiproliferative activity against the NCI-60 cancer cell line panel. mdpi.com

Furthermore, 3,4,5-trimethoxyphenol (B152058) has been used as a starting material in the synthesis of chalcones and trimethylbaicalein derivatives, which have been investigated for their potential to inhibit the proliferation of cancer cells, including Hep G2 and Hep 3B liver cancer cells and DU145 prostate cancer cells. researchgate.net

Table 2: Investigated Biological Activities of 2,3,4-Trimethoxyphenol and its Derivatives

| Biological Activity | Key Findings |

| Antioxidant | The methoxy groups enhance free radical scavenging by lowering the O-H bond dissociation enthalpy and stabilizing the resulting phenoxyl radical. acs.orgacs.org |

| Antifungal | Demonstrates inhibitory activity against mycelial growth of Botrytis cinerea and Phytophthora cinnamomi. nih.govmdpi.com |

| Antibacterial | Shows potential for antibacterial effects, though activity can be variable depending on the specific derivative. grafiati.comamazonaws.com |

| Anti-inflammatory | May reduce the production of pro-inflammatory cytokines. |

| Anticancer | Derivatives have shown antiproliferative activity against various cancer cell lines, including those of the prostate, breast, and liver. nih.govmdpi.comresearchgate.net |

Tubulin Interaction and Microtubule Dynamics

The tubulin-microtubule system is a critical target for anticancer agents because of its central role in cell division, structure, and transport. researchgate.net The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making it a focal point for drug discovery. researchgate.netnih.gov While direct studies on 2,3,4-trimethoxyphenol are limited, research on closely related analogs highlights the significance of the trimethoxyphenyl moiety in mediating interactions with tubulin.

A notable example is the colchicine (B1669291) analog, 2-methoxy-5-(2',3',4'-trimethoxyphenol) tropone, which has been utilized as a fluorescent probe to investigate tubulin interactions. researchgate.net This suggests that the 2,3,4-trimethoxyphenyl group can be effectively incorporated into molecules designed to bind to tubulin. Colchicine itself functions by binding to tubulin subunits, which in turn disrupts the dynamics of microtubule assembly and leads to mitotic arrest in eukaryotic cells. researchgate.net

Further evidence for the role of the trimethoxyphenyl group comes from studies on other isomers. For instance, new hybrid molecules incorporating a 3,4,5-trimethoxybenzene moiety have been designed to target the colchicine-binding site on β-tubulin. nih.gov These compounds were developed to inhibit microtubule polymerization, a key process in cell division. nih.gov Molecular docking studies of these analogs confirmed their ability to fit within the active site of tubulin. researchgate.net Specifically, certain acrylamide–PABA analogs featuring the trimethoxyphenyl group showed potent inhibition of β-tubulin polymerization in MCF-7 breast cancer cells. nih.govresearchgate.net

Table 1: Research Findings on Trimethoxyphenyl Compounds and Tubulin Interaction

| Compound/Analog Class | Key Finding | Target Site | Reference |

|---|---|---|---|

| 2-methoxy-5-(2',3',4'-trimethoxyphenol) tropone | Used as a fluorescent probe to study tubulin. | Tubulin | researchgate.net |

| Acrylamide–PABA analogs (with 3,4,5-trimethoxybenzene) | Inhibit β-tubulin polymerization in MCF-7 cells. | Colchicine-binding site | nih.govresearchgate.net |

| General Microtubule-Targeting Agents | Interfere with microtubule formation and growth. | β-tubulin | researchgate.net |

Inhibition of Cell Transformation and Induction of Apoptosis

2,3,4-Trimethoxyphenol has served as a key starting material for the synthesis of compounds with significant cancer-preventive activities, including the ability to inhibit cell transformation and induce apoptosis. nih.gov Research on derivatives has provided insight into these mechanisms.

Studies on 3-demethylubiquinone Q2 and its synthetic analogues, derived from 2,3,4-trimethoxyphenol, demonstrated that these quinones can inhibit the transformation of JB6 Cl41 mouse skin cells. nih.govvliz.be This inhibition was observed in a dose-dependent manner for transformations induced by both epidermal growth factor (EGF) and 12-O-tetradecanoyl-phorbol-13-acetate (TPA). vliz.be For some of the synthesized quinones, the concentration required to inhibit malignant transformation by 50% was notably lower than the concentration that caused toxicity. vliz.be

The same family of quinones was also shown to induce apoptosis in JB6 Cl41 cells. nih.govvliz.be The induction of apoptosis is a crucial mechanism for eliminating potentially cancerous cells. The ability of these compounds to trigger apoptosis was confirmed by flow cytometry and, in the case of the natural product 3-demethylubiquinone Q2, by DNA laddering assays. nih.gov Further investigations into related phenolic compounds show that apoptosis induction is a common trait. For example, geranylphenol derivatives can induce apoptosis in MDA-MB-231 and MKN74 cancer cell lines, as evidenced by nuclear fragmentation and condensation. semanticscholar.org A glucoside derivative, 2,4,6-trimethoxyphenol-1-O-β-D-glucoside, was found to upregulate the expression of pro-apoptotic proteins like BAX and Cleaved-caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2. frontiersin.org The apoptotic activity of substituted phenols is strongly linked to their structure, with sterically hindered phenols often showing the highest potency. rotman-baycrest.on.ca

Table 2: Inhibitory Effects of 2,3,4-Trimethoxyphenol Derivatives on Cell Transformation

| Compound Class | Cell Line | Key Effect | Mechanism | Reference |

|---|---|---|---|---|

| Quinone derivatives | JB6 Cl41 mouse skin | Inhibition of cell transformation | Dose-dependent inhibition of EGF/TPA induced transformation | vliz.be |

| Quinone derivatives | JB6 Cl41 mouse skin | Induction of apoptosis | p53-independent apoptosis, confirmed by flow cytometry and DNA laddering | nih.govvliz.be |

| Geranylphenol derivatives | MDA-MB-231, MKN74 | Induction of apoptosis | Nuclear fragmentation and condensation | semanticscholar.org |

| Trimethoxyphenol glucoside | Raji, Ramos lymphoma | Induction of apoptosis | Upregulation of BAX and Cleaved-caspase-3; downregulation of Bcl-2 | frontiersin.org |

Other Reported Biological Interactions (e.g., Enzyme Modulation)

The trimethoxyphenyl scaffold is a recurring motif in molecules designed to modulate the activity of various enzymes. 2,3,4-Trimethoxyphenol itself is a valuable precursor in the synthesis of specific enzyme inhibitors. nih.gov

A significant example is its use in the creation of novel quinone inhibitors targeting the redox function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1). nih.govresearchgate.net Ape1/Ref-1 is a multifunctional enzyme crucial for DNA base excision repair and the regulation of gene expression. nih.gov Benzoquinone and naphthoquinone analogs synthesized from a 2,3,4-trimethoxyphenol intermediate were shown to be low micromolar inhibitors of the Ape1 redox activity. researchgate.net The most potent of these analogs also demonstrated inhibition of tumor cell growth with IC₅₀ values in the 10–20 micromolar range. researchgate.net

The broader trimethoxy-substituted phenyl structure is a known pharmacophore in other enzyme inhibitors. A prominent case is Trimethoprim (TMP), an antibacterial agent that contains a 3,4,5-trimethoxybenzyl group. nih.govnih.gov TMP is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. nih.govjscimedcentral.com By inhibiting DHFR, TMP prevents the synthesis of tetrahydrofolic acid, which disrupts DNA replication and leads to cell death in bacteria. nih.govekb.eg Synthetic analogs of TMP have been developed that show even stronger inhibitory activity against DHFR than the parent compound. nih.gov While TMP is structurally different from 2,3,4-trimethoxyphenol, its mechanism demonstrates the effectiveness of the trimethoxyphenyl group in the design of potent enzyme inhibitors. nih.govnih.gov Additionally, derivatives of other isomers, such as 3,4,5-trimethoxyphenol, have been evaluated for their effect on cytochrome P450 (CYP) enzyme activity, indicating another area of enzyme modulation for this class of compounds. mdpi.com

Table 3: Enzyme Modulation by Trimethoxyphenyl-Containing Compounds

| Compound/Precursor | Target Enzyme | Biological Effect | Finding | Reference |

|---|---|---|---|---|

| 2,3,4-Trimethoxyphenol (as precursor) | Ape1/Ref-1 | Inhibition of redox function | Synthesized quinones showed low micromolar inhibition of Ape1. | nih.govresearchgate.net |

| Trimethoprim (TMP) (3,4,5-trimethoxybenzyl group) | Dihydrofolate reductase (DHFR) | Antibacterial | Prevents conversion of dihydrofolic acid to tetrahydrofolic acid. | nih.govnih.govjscimedcentral.com |

| TMP Analogs | Dihydrofolate reductase (DHFR) | Antibacterial | Some analogs exhibited stronger DHFR inhibition than TMP (e.g., IC₅₀ = 0.72 µM vs. 55.26 µM for TMP). | nih.gov |

| 3,4,5-Trimethoxyphenol (as precursor) | Cytochrome P450 (CYP) enzymes | Drug Metabolism | Synthesized coumarins were evaluated for effects on CYP activity. | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Methoxy (B1213986) Group Position and Number on Biological Activities

The number and arrangement of methoxy groups on the phenyl ring are critical determinants of the biological activity of methoxyphenol compounds. While direct comparative studies on the isomers of trimethoxyphenol are limited, research on related compounds such as trimethoxy-substituted flavanones and chalcones provides valuable insights into the significance of the 2,3,4-trimethoxy substitution pattern.

For instance, studies on 2',3',4'-trimethoxy flavanones have demonstrated their potential as antimicrobial agents. The specific positioning of the three methoxy groups on the flavanone's B-ring influences the molecule's interaction with microbial targets. It is hypothesized that this substitution pattern can affect the molecule's lipophilicity, thereby influencing its ability to penetrate microbial cell membranes. Furthermore, the electronic properties conferred by the methoxy groups can impact the binding affinity to microbial enzymes or proteins.

In the context of anticancer activity, the 3,4,5-trimethoxyphenyl group is a well-known pharmacophore present in several potent antitumor agents, including combretastatin (B1194345) A-4 and podophyllotoxin. However, research into other substitution patterns, such as the 2,3,4-trimethoxy arrangement, has revealed that these analogs can also exhibit significant cytotoxic effects. For example, chalcones bearing a 2,3,4-trimethoxyphenyl moiety have been synthesized and evaluated for their ability to inhibit nitric oxide production and tumor cell proliferation. These studies suggest that while the 3,4,5-substitution is often associated with potent tubulin inhibition, other patterns like the 2,3,4-trimethoxy substitution can lead to different or complementary mechanisms of action.

The antioxidant activity of methoxyphenols is also heavily influenced by the substitution pattern. The presence of electron-donating methoxy groups can enhance the radical scavenging capacity of the phenolic hydroxyl group. The specific arrangement of these groups determines the stability of the resulting phenoxyl radical, which is a key factor in antioxidant efficacy.

The following table summarizes the observed biological activities of various compounds bearing a trimethoxyphenyl moiety, highlighting the importance of the methoxy group arrangement.

| Compound Class | Substitution Pattern | Observed Biological Activity |

| Flavanones | 2',3',4'-trimethoxy | Antimicrobial |

| Chalcones | 2,3,4-trimethoxy | Inhibition of nitric oxide production, antitumor |

| Pyrimidines | 2,4,5-trimethoxy | Selective D5 receptor partial agonists nih.gov |

| Flavonoids | 3',4',5'-trimethoxy | Antitumor nih.gov |

Effect of Phenolic Hydroxyl Group Derivatization (e.g., Acetylation) on Activity

The phenolic hydroxyl group is a key functional group in 2,3,4-trimethoxyphenol, contributing significantly to its antioxidant properties and its ability to participate in hydrogen bonding with biological targets. Derivatization of this group, for instance, through acetylation to form an acetate (B1210297) ester, can profoundly alter the molecule's physicochemical properties and, consequently, its biological activity.

Acetylation of the phenolic hydroxyl group has several predictable effects:

Altered Hydrogen Bonding Capacity: The hydroxyl group is a hydrogen bond donor, while the acetyl group is a hydrogen bond acceptor. This change can significantly alter the binding interactions with target proteins.

Pro-drug Potential: Acetylated phenols can act as pro-drugs. In vivo, esterase enzymes can hydrolyze the acetate group, releasing the parent phenol (B47542) at the site of action. This can be a useful strategy to improve the pharmacokinetic profile of a drug.

Studies on other phenolic compounds, such as resveratrol (B1683913) and tyrosol, have demonstrated that acetylation can modulate biological activity. For example, acetylated derivatives of resveratrol have shown altered anti-platelet aggregation activity compared to the parent compound. mdpi.com In some cases, acetylation leads to enhanced activity, while in others, it may decrease or abolish it, depending on the specific biological target and the importance of the free hydroxyl group for binding. Similarly, studies on acetylated bromophenols have shown that these derivatives can possess significant antioxidant and anticancer potential. nih.gov

Impact of Side Chain Modifications on Pharmacological Profiles (e.g., Prenyl and Geranyl Moieties)

The introduction of lipophilic side chains, such as prenyl and geranyl groups, onto the aromatic ring of 2,3,4-trimethoxyphenol is a common strategy in medicinal chemistry to enhance biological activity. These isoprenoid units can significantly increase the affinity of the molecule for biological membranes and specific protein targets.

Prenylation and Geranylation:

Prenylation involves the addition of a five-carbon isoprene (B109036) unit (3-methyl-2-butenyl).

Geranylation involves the addition of a ten-carbon geranyl group.

These modifications are known to confer a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The addition of these lipophilic moieties can enhance the interaction of the molecule with cellular membranes and can also lead to specific interactions with hydrophobic pockets in target enzymes.

For example, the synthesis of 3-geranyl- and 3-prenyl-2,4,6-trihydroxybenzophenone (B155418) has been reported, demonstrating a synthetic route to introduce these side chains onto a polysubstituted phenolic ring. While the core of this molecule is different from 2,3,4-trimethoxyphenol, the principles of modifying the aromatic ring with these side chains are applicable. Natural products containing prenylated and geranylated phenol and phloroglucinol (B13840) cores are known to possess a wide array of biological activities.

The table below provides examples of the biological activities associated with prenylated and geranylated phenolic compounds.

| Side Chain | Compound Class | Associated Biological Activities |

| Prenyl | Phenols, Flavonoids, Phloroglucinols | Antimicrobial, Anti-inflammatory, Anticancer, Antioxidant |

| Geranyl | Phenols, Coumarins, Phloroglucinols | Antimicrobial, Cytotoxic, Anti-inflammatory |

The introduction of a prenyl or geranyl group to the 2,3,4-trimethoxyphenol scaffold would be expected to increase its lipophilicity and could potentially lead to the discovery of new analogs with enhanced or novel pharmacological profiles. The position of the side chain on the aromatic ring would also be a critical factor in determining the resulting biological activity.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs. While 2,3,4-trimethoxyphenol itself is an achiral molecule, the introduction of chiral centers through derivatization would necessitate a consideration of the stereochemical aspects of its biological activity.

If a side chain containing a stereocenter is introduced to the 2,3,4-trimethoxyphenol scaffold, or if modifications lead to the creation of a chiral center, the resulting enantiomers or diastereomers would be expected to exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug molecule.

The differential activity of stereoisomers can manifest in several ways:

Pharmacodynamics: One enantiomer may bind to the target receptor with high affinity and elicit a therapeutic response, while the other enantiomer may have low affinity and be inactive, or it could even bind to a different receptor and cause unwanted side effects.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Enzymes involved in drug metabolism can preferentially metabolize one enantiomer over the other, leading to different plasma concentrations and durations of action.

Although specific studies on the stereochemistry of 2,3,4-trimethoxyphenol derivatives are not prevalent in the literature, the principles of stereoselectivity are universally applicable in drug design. For instance, in the synthesis of stereoisomeric analogues of other bioactive compounds, it is often observed that only one isomer possesses the desired biological activity. Should future drug discovery efforts focus on more complex derivatives of 2,3,4-trimethoxyphenol that are chiral, the separation and individual testing of the stereoisomers will be essential to identify the most active and safest candidate.

Rational Design of 2,3,4-Trimethoxyphenol Analogs for Enhanced Bioactivity

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the SAR of lead compounds. The 2,3,4-trimethoxyphenol scaffold, with its versatile substitution pattern, offers a promising starting point for the rational design of new bioactive molecules.

One successful strategy in rational drug design is pharmacophore hybridization , which involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a novel mechanism of action. The trimethoxyphenyl moiety, particularly the 3,4,5-isomer, is a well-established pharmacophore in many potent anticancer agents that target tubulin polymerization.

Drawing inspiration from this, researchers have designed and synthesized numerous analogs incorporating a trimethoxyphenyl ring. For example, novel heterocycles containing a 3,4,5-trimethoxyphenyl fragment have been developed as potent antiproliferative agents that act as tubulin polymerization inhibitors. These studies have demonstrated that the trimethoxyphenyl group is crucial for binding to the colchicine (B1669291) site of tubulin.

Applying these principles to the 2,3,4-trimethoxyphenol scaffold, one could rationally design new analogs by:

Introducing side chains at the vacant positions of the aromatic ring to probe for additional binding interactions with the target protein.

Modifying the phenolic hydroxyl group with various functional groups to alter the molecule's physicochemical properties and pharmacokinetic profile.

Hybridizing the 2,3,4-trimethoxyphenyl moiety with other known pharmacophores that have complementary biological activities. For example, combining it with a moiety known to inhibit a specific kinase could lead to a dual-action anticancer agent.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable in the rational design process. These methods can predict how newly designed analogs will bind to their target and can help prioritize the synthesis of the most promising compounds. The systematic exploration of the chemical space around the 2,3,4-trimethoxyphenol scaffold, guided by rational design principles, holds significant potential for the discovery of novel therapeutic agents.

Advanced Analytical Characterization and Detection in Complex Matrices

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 2,3,4-trimethoxyphenol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 2,3,4-trimethoxyphenol by providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Although specific spectral data for 2,3,4-trimethoxyphenol is not extensively detailed in the provided results, related studies on similar compounds demonstrate the utility of this technique. For instance, in the synthesis of (±)-Antroquinonol, ¹H NMR was crucial for characterizing intermediates and the final product, showcasing its power in structural determination. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. Predicted ¹³C NMR data for a related compound, 5-[1-(4-hydroxyphenyl)prop-2-en-1-yl]-2,3,4-trimethoxyphenol, is available, indicating the types of carbon signals expected for the trimethoxyphenol moiety. np-mrd.org The analysis of various phenols and their derivatives through ¹³C NMR further underscores its importance in distinguishing between isomers and identifying the carbon skeleton. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for a 2,3,4-Trimethoxyphenol Derivative This table is based on predicted data for a closely related compound and serves as an illustrative example.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 145.0 |

| C-2 | 141.0 |

| C-3 | 152.0 |

| C-4 | 125.0 |

| C-5 | 108.0 |

| C-6 | 130.0 |

| OCH₃ (at C-2) | 61.0 |

| OCH₃ (at C-3) | 60.8 |

| OCH₃ (at C-4) | 56.2 |

Data is illustrative and based on predictions for a related structure. np-mrd.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of 2,3,4-trimethoxyphenol and for studying its fragmentation patterns, which aids in its identification. The molecular weight of 2,3,4-trimethoxyphenol is 184.19 g/mol . nih.govscbt.com

Electron Ionization Mass Spectrometry (EI-MS) is a common method used for the analysis of volatile compounds like 2,3,4-trimethoxyphenol. In EI-MS, the molecule is bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. rsc.orgd-nb.info For example, in the study of volatile compounds in wood used for barrel-making, MS/MS fragmentation patterns were used to characterize guaiacol-containing molecules by their neutral methyl and methanol (B129727) losses. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. ambeed.com For 2,3,4-trimethoxyphenol, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the methoxy (B1213986) (-OCH₃) groups, as well as vibrations associated with the aromatic ring. For instance, a study on a related compound reported IR peaks at 2945 cm⁻¹ and 2842 cm⁻¹, corresponding to C-H stretching vibrations. d-nb.info Another study involving a derivative of 2,3,4-trimethoxyphenol reported IR peaks for C-H stretching (2953, 2898 cm⁻¹), C=O stretching (1670 cm⁻¹), and C-O stretching (1268, 1181, 1115, 1096 cm⁻¹). rsc.org

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 2,3,4-trimethoxyphenol from complex matrices and for its quantification. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.net In GC-MS, the components of a mixture are first separated in the gas phase based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification.

This technique has been successfully applied to identify 2,3,4-trimethoxyphenol in various natural product extracts. For example, GC-MS analysis of the essential oil of Asarum heterotropoides identified numerous volatile components. researchgate.netmdpi.com Similarly, it was used to identify organic compounds in sugarcane vinasse and in the stem bark extract of Terminalia catappa. tjnpr.org The use of a non-polar column like a DB-5 is common in these analyses. mdpi.com The mass spectrometer provides a fingerprint-like mass spectrum for each separated compound, allowing for its identification by comparing it to spectral libraries like the NIST database. nih.govtjnpr.org

Table 2: Example of GC-MS Data for Volatile Compound Analysis This table presents a generalized representation of data obtained from GC-MS analysis.

| Retention Time (min) | Compound Name | Molecular Weight | Key Mass Fragments (m/z) |

|---|---|---|---|

| Varies | 2,3,4-Trimethoxyphenol | 184 | 184, 169, 141 |

Key mass fragments are illustrative and based on typical fragmentation patterns. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS/MS) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS/MS), are invaluable for the analysis of less volatile or thermally labile compounds in complex liquid mixtures. d-nb.infosemanticscholar.org These techniques offer high resolution, sensitivity, and speed.

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A common stationary phase for the analysis of phenolic compounds is C18. nih.govmdpi.com UFLC-MS/MS combines the high separation power of UFLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting and quantifying trace amounts of compounds in complex biological or environmental samples. d-nb.infosemanticscholar.orgnih.gov This method has been used to study the pharmacokinetics of major constituents in traditional Chinese medicine formulas and for the qualitative characterization of chemical constituents in various plant extracts. nih.govmdpi.com For instance, a UFLC-MS/MS method was developed for the analysis of compounds in Taxilli Herba, where a mobile phase consisting of a methanol-acetonitrile mixture and formic acid in water was used for gradient elution. semanticscholar.orgmdpi.com

Table 3: UFLC-MS/MS Parameters for the Analysis of Phenolic Compounds This table provides an example of typical instrumental conditions.

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) nih.gov |

| Mobile Phase A | 0.2% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer nih.gov |

Parameters are based on a published method and may vary depending on the specific application. nih.gov

Advanced Techniques for in situ Detection and Monitoring

The real-time, on-site analysis of 2,3,4-Trimethoxyphenol in complex matrices, such as industrial effluents, environmental waters, or chemical reaction mixtures, necessitates the use of advanced in situ detection and monitoring technologies. These techniques aim to minimize or eliminate sample preparation and provide rapid, continuous data. Key methodologies include portable mass spectrometry, electrochemical sensors, and fiber-optic sensors, each offering distinct advantages for tracking the presence and concentration of this compound directly within its environment.

Portable Mass Spectrometry

Field-portable gas chromatography-mass spectrometry (GC-MS) and time-of-flight mass spectrometry (TOF-MS) systems represent a significant advancement for the on-site analysis of volatile and semi-volatile organic compounds, including methoxylated phenols. chsdl.comnih.govchsdl.comchromatographyonline.com These instruments bring laboratory-grade analytical power to the field, enabling rapid screening and identification of contaminants at their source.

For the analysis of 2,3,4-Trimethoxyphenol, a portable GC-MS could be deployed for near-real-time monitoring of soil or water at a contamination site. nih.govresearchgate.net The methodology typically involves a rapid in-field extraction, followed by direct injection into the instrument. nih.gov The entire process, from sampling to analysis, can be completed in approximately 6 to 10 minutes, providing crucial data for immediate decision-making during environmental incidents. nih.govchromatographyonline.com Portable TOF-MS systems can offer even faster analysis, sometimes within seconds, by using direct membrane-introduction sampling systems that require no preconcentration, making them suitable for emergency monitoring of volatile organic compounds (VOCs) in the air or water. chsdl.comchsdl.com

Table 1: Performance Characteristics of Portable MS for Phenolic Compound Analysis

| Technique | Target Analytes | Matrix | Total Analysis Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Portable GC-MS with Coiled Microextraction (CME) | Phenols, PAHs, Phthalates | Water, Soil | ~6.5 minutes | Rapid in-field screening; Qualitative identification via library matching. | nih.govresearchgate.net |

| Portable TOF-MS with Membrane Inlet | Volatile Organic Compounds (VOCs) | Air, Gaseous Samples | < 1 minute | High time resolution; No carrier gas needed; ppb-level detection. | chsdl.comchsdl.com |

| Flow Injection Analysis-Membrane Introduction Mass Spectrometry (FIA-MIMS) | Phenolic Compounds | Wastewater | ~10 minutes (6 samples/hr) | Applicable for on-line and in-situ monitoring; High selectivity. | acs.org |

Electrochemical Sensors

Electrochemical sensors offer a powerful solution for the continuous and real-time detection of phenolic compounds due to their high sensitivity, rapid response, portability, and low cost. plos.org While specific sensors for 2,3,4-Trimethoxyphenol are not widely documented, the principles applied to other methoxyphenols are directly transferable. These sensors typically operate by measuring the current change resulting from the electrochemical oxidation of the phenol (B47542) group at the surface of a chemically modified electrode. plos.orgrsc.org

The development of a sensor for 2,3,4-Trimethoxyphenol would involve fabricating an electrode modified with nanomaterials, such as metallic nanoparticles or carbon nanotubes, to enhance electrocatalytic activity and sensitivity. plos.orgrsc.org For instance, sensors developed for 3-methoxyphenol (B1666288) using Ag₂O/Sb₂O₃ nanoparticles or Fe₃O₄-decorated carbon nanotubes have demonstrated exceptionally low detection limits (down to picomolar levels) and high selectivity. plos.orgrsc.org These sensors can be integrated into flow-injection systems or used as submersible probes for continuous in situ monitoring of water quality. mdpi.com

Table 2: Research Findings on Electrochemical Sensors for Methoxyphenols

| Sensor Material | Target Analyte | Detection Limit | Linear Range | Key Feature | Reference |

|---|---|---|---|---|---|

| Ag₂O/Sb₂O₃ Nanoparticles on GCE | 3-Methoxyphenol | 0.08 pM | 0.09 nM - 0.09 mM | High sensitivity and reliability for real-time detection. | rsc.org |

| Fe₃O₄-Decorated Carbon Nanotubes on GCE | 3-Methoxyphenol | 1.0 pM | 90.0 pM - 90.0 mM | High stability and selectivity; Applicable to real samples. | plos.org |

| Polydopamine@CNT-MoS₂ Hybrid on GCE | 4-Methoxyphenol (as a reporter) | 0.01 µM | 0.01 - 100 µM | Used for real-time profiling of H₂O₂ in living cells. | acs.org |

Fiber-Optic Sensors

Fiber-optic sensors provide a versatile platform for in situ monitoring, particularly in harsh or remote environments, due to their immunity to electromagnetic interference and ability to transmit optical signals over long distances. nih.govresearchgate.net For aromatic compounds like 2,3,4-Trimethoxyphenol, these sensors primarily utilize spectroscopic techniques such as UV absorption, near-infrared (NIR) evanescent field absorption (EFA), or laser-induced fluorescence (LIF). nih.govspiedigitallibrary.orgmdpi.com

An in situ sensor for 2,3,4-Trimethoxyphenol could be based on a fiber-optic probe coated with a hydrophobic polymer. nih.gov This coating acts as a solid-phase extraction medium, concentrating the analyte from the aqueous matrix into the fiber's cladding. The detection is then performed by measuring the absorption of light that interacts with the analyte via the evanescent wave. nih.gov NIR-EFA sensors have been successfully used for the continuous monitoring of aromatic hydrocarbons in groundwater over several months. nih.gov Alternatively, LIF spectroscopy, which offers high sensitivity, can be employed. spiedigitallibrary.orgoptica.org A compact system using a laser to excite the sample via a fiber optic probe and collecting the resulting fluorescence can detect aromatic compounds at low concentrations. spiedigitallibrary.org

Table 3: Examples of Fiber-Optic Sensing for Aromatic Compounds

| Sensing Principle | Target Analytes | Matrix | Detection Limit | Key Feature | Reference |

|---|---|---|---|---|---|

| Near-Infrared Evanescent Field Absorption (NIR-EFA) | Aromatic Hydrocarbons | Groundwater | ~200 µg/L | Suitable for long-term, continuous remote monitoring. | nih.gov |

| Laser-Induced Fluorescence (LIF) | PAHs, Monoaromatics | Water, Soil | ppb levels | High sensitivity; Time-resolved spectroscopy for improved selectivity. | spiedigitallibrary.org |

| Solid Phase Microextraction (SPME) - UV Spectroscopy | Aromatic Compounds (Benzene, Toluene) | Water | 0.4 - 12 ppb | Equilibrium-based measurement; No complex instrumentation needed. | acs.org |

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For phenolic compounds, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the likely sites of chemical reactions.

The electronic character of 2,3,4-trimethoxyphenol is largely dictated by its substituent groups: one hydroxyl (-OH) and three methoxy (B1213986) (-OCH₃) groups. Both are strong electron-donating groups that increase the electron density of the aromatic ring through the resonance (+M) effect. DFT calculations quantify this by mapping the electrostatic potential and calculating atomic charges, revealing the electron-rich and electron-poor regions of the molecule.

A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. rsc.org A smaller gap suggests that a molecule is more polarizable and reactive. nih.gov For phenolic antioxidants, the HOMO energy is particularly important as it relates to the ease of donating a hydrogen atom or an electron to neutralize free radicals.

While specific values for 2,3,4-trimethoxyphenol are not available in the cited literature, studies on related phthalocyanines substituted with trimethoxyphenyl groups show that HOMOs are often located on the electron-releasing phenyl rings, while LUMOs are on the macrocycle. nih.gov For an isolated molecule like 2,3,4-trimethoxyphenol, the HOMO would be expected to have significant contributions from the oxygen lone pairs and the π-system of the benzene (B151609) ring, enhanced by the electron-donating substituents.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Definition | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the outermost electrons; its energy level correlates with the ability to donate electrons (act as a nucleophile or antioxidant). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the lowest-energy empty orbital; its energy level correlates with the ability to accept electrons (act as an electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. |

DFT calculations can predict the most probable sites for electrophilic attack on the 2,3,4-trimethoxyphenol ring. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, making it susceptible to attack by electrophiles. The directing effects of these groups determine the regioselectivity of such reactions. The hydroxyl group is a powerful ortho-, para-director. The methoxy groups are also ortho-, para-directors.

In 2,3,4-trimethoxyphenol, the positions on the ring are:

Position 1: -OH group

Position 2: -OCH₃ group

Position 3: -OCH₃ group

Position 4: -OCH₃ group

Position 5: C-H

Position 6: C-H

The hydroxyl group at C1 strongly activates the ortho (C2, C6) and para (C4) positions. The methoxy groups at C2, C3, and C4 also contribute to activation. Computational models would calculate the charge distribution and the coefficients of the HOMO at each carbon atom to determine the most nucleophilic site. Position 6 is ortho to the hydroxyl group and meta to the C3 methoxy group, making it a likely candidate for electrophilic substitution. Position 5 is para to the C2 methoxy group and meta to the hydroxyl and C4 methoxy groups.

Furthermore, steric hindrance from the bulky methoxy groups, particularly at positions 2 and 4, would influence reactivity. DFT can model these steric effects, providing a more refined prediction of reaction outcomes than simple electronic rules alone.

Thermochemical Property Calculations

Theoretical calculations are invaluable for determining thermochemical properties that are difficult or impossible to measure experimentally. High-level computational methods can provide accurate estimates for enthalpies of formation, bond dissociation enthalpies, and other key energetic parameters. acs.org

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For complex organic molecules, this value is often determined computationally using isodesmic or homodesmotic reactions. researchgate.net These theoretical reactions involve molecules with similar bonding environments, which allows for a cancellation of errors in the calculations, leading to more accurate results. acs.orgresearchgate.net

While experimental and calculated values for 2,3,4-trimethoxyphenol were not found, a combined experimental (static bomb combustion calorimetry) and theoretical (DFT/B3LYP) study on its isomer, 3,4,5-trimethoxyphenol (B152058) , provides reliable data that illustrates the expected values. researchgate.net

Table 2: Standard Molar Enthalpies of Formation (ΔfH°m) at T = 298.15 K for 3,4,5-Trimethoxyphenol

| Phase | Experimental Value (kJ·mol⁻¹) | Computational Value (kJ·mol⁻¹) | Method |

| Crystalline | -643.4 ± 1.9 | N/A | Static Bomb Combustion Calorimetry |

| Gaseous | -518.1 ± 3.6 | -519.8 ± 6.0 | Calvet Microcalorimetry & DFT (B3LYP) |

| Data sourced from a study on 3,4,5-trimethoxyphenol. researchgate.net |

The close agreement between the experimental and calculated gas-phase enthalpies of formation gives confidence in the theoretical methods used. researchgate.net

The O-H homolytic bond dissociation enthalpy (BDE) is the energy required to break the hydroxyl bond to form a phenoxyl radical and a hydrogen atom. acs.org It is a primary indicator of the radical-scavenging ability of phenolic antioxidants; a lower BDE indicates that the hydrogen atom can be donated more easily to neutralize a free radical.

The BDE is profoundly influenced by the nature and position of substituents on the phenol (B47542) ring. Electron-donating groups, like methoxy groups, generally lower the O-H BDE by stabilizing the resulting phenoxyl radical through resonance. DFT calculations are a standard method for computing these values. acs.org

Experimental and computational studies on various methoxyphenols have quantified these effects. For instance, the addition of methoxy groups systematically lowers the BDE relative to phenol. acs.org A study on 3,4,5-trimethoxyphenol calculated its O-H BDE, and another study provided experimental BDEs for other methoxyphenols relative to phenol itself. researchgate.netacs.org

Table 3: O-H Bond Dissociation Enthalpies (BDE) for Selected Methoxy-Substituted Phenols

| Compound | BDE (kJ·mol⁻¹) | Method |

| Phenol (Reference) | ~361-370 | Experimental / Computational sigmaaldrich.comresearchgate.net |

| 3,4,5-Trimethoxyphenol | 338.4 | DFT (B3LYP) Calculation researchgate.net |

| 2,4,6-Trimethoxyphenol (B1293827) | ~313.1* | Experimental (Relative to Phenol) acs.org |

| Calculated based on a relative BDE of -13.6 kcal·mol⁻¹ (-56.9 kJ·mol⁻¹) compared to phenol's BDE of ~88.5 kcal·mol⁻¹ (370 kJ·mol⁻¹). acs.org |

The data clearly shows that increasing methoxy substitution significantly weakens the O-H bond, enhancing potential antioxidant activity. The BDE of 2,3,4-trimethoxyphenol is expected to be in a similar range, weakened by its three electron-donating methoxy groups.

Gas-phase acidity refers to the enthalpy change of the deprotonation reaction in the gas phase (ArOH → ArO⁻ + H⁺). It is a measure of the intrinsic acidity of a molecule without the influence of a solvent. Adiabatic ionization enthalpy is the energy required to remove an electron from the molecule (ArOH → [ArOH]⁺• + e⁻). Both properties can be reliably calculated using DFT and other high-level computational methods. acs.orgnih.gov

These parameters are crucial for understanding certain antioxidant mechanisms, such as Sequential Proton-Loss Electron-Transfer (SPLET). Studies on various dimethoxyphenols and 3,4,5-trimethoxyphenol have shown that substituent effects play a major role in determining these values. nih.gov Intramolecular hydrogen bonding, particularly in ortho-substituted phenols, can also significantly stabilize the parent phenol and its corresponding anion, thereby influencing acidity. nih.gov

While specific calculated values for 2,3,4-trimethoxyphenol are not present in the searched literature, the theoretical gas-phase acidity for its isomer, 3,4,5-trimethoxyphenol , has been determined as part of a broader study on phenolic compounds. nih.gov

Table 4: Theoretical Gas-Phase Acidity Order for Selected Phenols

| Compound | Relative Acidity |

| 2,5-Dimethoxyphenol | Most Acidic |

| 2,3-Dimethoxyphenol (B146663) | ↓ |

| 3,4,5-Trimethoxyphenol | ↓ |

| 3,5-Dimethoxyphenol | ↓ |

| 2,4-Dimethoxyphenol | ↓ |

| 2,6-Dimethoxyphenol | ↓ |

| 3,4-Dimethoxyphenol | ↓ |

| Phenol | ↓ |

| Chromanol | Least Acidic |

| Data from a DFT study on gas-phase acidities. nih.gov |

The acidity trend is rationalized by the combined electronic and structural effects of the substituents on the stability of both the neutral phenol and the resulting phenoxide anion. nih.gov

Molecular Modeling and Dynamics Simulations for Receptor Interactions

Molecular modeling and dynamics simulations are instrumental in visualizing and analyzing how a ligand, such as 2,3,4-Trimethoxyphenol, might interact with a biological receptor, typically a protein or enzyme. These computational techniques predict the binding affinity and mode of interaction, offering insights into the compound's potential biological effects.

Molecular docking studies on compounds structurally related to 2,3,4-Trimethoxyphenol have demonstrated their potential to interact with various biological targets. For instance, derivatives of its isomer, 3,4,5-trimethoxyphenol, have been investigated for their binding capabilities. Docking experiments with histone deacetylase (HDAC) isoforms, which are significant targets in cancer therapy, showed that phenolic and carbonyl groups could be favorably accommodated within the binding site's gorge region. researchgate.net Similarly, molecular dynamics (MD) simulations have been employed to study the binding models of other phenolic compounds with anti-apoptotic proteins like Bcl-2 and Mcl-1. amazonaws.com In such simulations, force fields like AMBER are used to calculate the forces between atoms, and the system's trajectory is simulated over time to observe the stability and dynamics of the ligand-receptor complex. amazonaws.com

While direct molecular dynamics studies on 2,3,4-Trimethoxyphenol are not extensively documented in publicly available literature, the methodologies are well-established. A typical MD simulation protocol involves:

System Setup: The receptor-ligand complex, predicted by docking, is placed in a simulated aqueous environment.

Neutralization: Counter-ions are added to neutralize the total charge of the system. amazonaws.com

Minimization and Equilibration: The system's energy is minimized to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the interaction dynamics.

These simulations can reveal the stability of hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding, providing a deeper understanding than static docking models alone. For example, simulations of a trimethoxyphenol glycoside with the RNA-Dependent RNA-Polymerase (RdRp) of SARS-CoV-2 have been used to assess its inhibitory potential. nih.gov

| Target Receptor/Enzyme | Studied Compound (Analogue/Derivative) | Computational Method | Key Findings |

| Histone Deacetylase (HDAC) Isoforms | 2-(3-Methyl-2-butenyl)-3,4,5-trimethoxyphenol | Molecular Docking | Phenolic and carbonyl groups fit favorably into the binding site gorge, suggesting potential for HDAC inhibition. researchgate.net |

| Bcl-2 and Mcl-1 Proteins | Chromen-4-one derivative of 3,4,5-trimethoxyphenol | Molecular Dynamics (MD) Simulations | Used to predict and analyze the binding models and stability of the compound within the protein binding pockets. amazonaws.com |

| RNA-Dependent RNA-Polymerase (RdRp) of SARS-CoV-2 | 3,4,5-trimethoxyphenol glycoside | Docking & MD Simulations | The compound was identified as a potential inhibitor with a strong docking score and stable interactions during simulation. nih.gov |

| Cyclooxygenase-2 (COX-2) | Benzoxazole Derivatives | Docking & 3D-QSAR | Docking studies were performed to understand ligand-receptor interactions, aiding in the rational design of anti-inflammatory drugs. bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in understanding the structural features crucial for their function.

For phenolic compounds, including 2,3,4-Trimethoxyphenol, QSAR studies often focus on descriptors that quantify their physicochemical properties. Key descriptors include:

Hydrophobicity (logP): This parameter measures a compound's solubility in lipids versus water and is crucial for membrane permeability and interaction with hydrophobic pockets in receptors. rotman-baycrest.on.ca

Electronic Parameters (e.g., Hammett constants, σ): These describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, which influences ionization and reactivity. rotman-baycrest.on.ca

Steric Descriptors (e.g., Verloop's sterimol parameters, MR): These parameters quantify the size and shape of substituents, which can affect how a molecule fits into a receptor's binding site. rotman-baycrest.on.cascribd.com

In a comprehensive QSAR study on the apoptosis-inducing effects of 51 substituted phenols, it was found that bulky substituents in the ortho positions were critical for high activity. rotman-baycrest.on.ca The study formulated equations where activity was a function of steric and hydrophobic parameters, suggesting that large substituents help anchor the phenol to the surface of a hydrophilic receptor. rotman-baycrest.on.ca While 2,3,4-Trimethoxyphenol itself was not explicitly detailed, the principles derived are applicable. The three methoxy groups contribute significantly to its electronic and steric profile.

The general QSAR equation often takes the form: Activity = f(Hydrophobic, Electronic, Steric properties)

For example, a QSAR equation for the apoptosis-inducing concentration (I50) of phenols was formulated as: log(1/I50) = -0.52(π2,4) - 0.58(B53) + 0.36(B52) + 2.50 rotman-baycrest.on.ca In this model, π represents hydrophobicity and B5 represents steric width parameters. rotman-baycrest.on.ca Such models highlight that activity is not based on a single property but a combination of factors. The position of the methoxy groups in 2,3,4-Trimethoxyphenol would result in a unique combination of these parameters compared to its isomers, leading to potentially different biological activities.

| QSAR Descriptor Class | Specific Descriptor Example | Relevance to Phenolic Compounds |

| Hydrophobicity | logP, π | Influences cell membrane permeability and binding to hydrophobic receptor sites. rotman-baycrest.on.cascribd.com |

| Electronic | Hammett constant (σ+) | Describes the electron-releasing or -withdrawing nature of substituents, affecting radical stabilization and reactivity. rotman-baycrest.on.ca |

| Steric | Verloop Sterimol Parameters (B5), Molar Refractivity (MR) | Quantifies the size and shape of substituents, which is critical for the "fit" of the molecule into a binding pocket. rotman-baycrest.on.cascribd.com |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. |

Biochemical Pathways and Metabolic Fate

Metabolic Transformations of 2,3,4-Trimethoxyphenol and its Derivatives in Biological Systems